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Cat. No.: B189399

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid, with the Chemical Abstracts Service (CAS) number 21190-87-4, is a
halogenated pyridine carboxylic acid derivative. Its structure, featuring a carboxylic acid group
at the 2-position and a bromine atom at the 6-position of the pyridine ring, makes it a versatile
building block in organic synthesis. The presence of the electron-withdrawing carboxylic acid
and the reactive bromine atom on the pyridine scaffold allows for a wide range of chemical
transformations. This makes 6-bromopicolinic acid a valuable intermediate in the synthesis of
complex organic molecules, particularly in the fields of medicinal chemistry and materials
science. Its derivatives have shown potential in the development of kinase inhibitors and other
biologically active compounds.[1]

Physicochemical Properties

6-Bromopicolinic acid is typically a white to off-white crystalline solid.[2] It is soluble in polar
organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] A summary of its key
physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 6-Bromopicolinic Acid
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Property Value Reference(s)
CAS Number 21190-87-4
Molecular Formula CeHaBrNO2
Molecular Weight 202.01 g/mol
Appearance White to off-white crystalline 2]
solid
Melting Point 192-194 °C
Purity Typically 297% [4]
SMILES 0O=C(0O)clccce(Br)nl

1S/C6H4BINO2/c7-5-3-1-2-
4(8-5)6(9)10/h1-3H,(H,9,10)

InChl

Spectral Data

The structural features of 6-Bromopicolinic acid can be confirmed using various
spectroscopic techniques. Below is a summary of expected spectral data.

3.1. 'H NMR Spectroscopy

The proton NMR spectrum of 6-Bromopicolinic acid is expected to show three aromatic
protons in the pyridine ring. The exact chemical shifts can vary depending on the solvent used.
For a related compound, methyl 6-bromopicolinate, the aromatic protons appear in the range of
7.6-8.1 ppm in CDCls.[5]

3.2. B8C NMR Spectroscopy

The 13C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in
the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield
region (165-185 ppm). The carbon atom attached to the bromine will also be significantly
shifted.

Table 2: Predicted 3C NMR Chemical Shifts
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Carbon Atom Predicted Chemical Shift (ppm)
C=0 170 - 185
C-Br 140 - 150
Aromatic C 120 - 145

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromopicolinic acid will exhibit characteristic absorption bands for the
carboxylic acid and the pyridine ring.

Table 3: Characteristic IR Absorption Bands

Functional Group Absorption Range (cm~?) Intensity

O-H (Carboxylic acid) 2500-3300 Strong, Broad
C=0 (Carboxylic acid) 1680-1710 Strong

C=C, C=N (Aromatic ring) 1400-1600 Medium to Strong
C-Br 500-600 Medium to Strong

3.4. Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) for 6-Bromopicolinic acid would be
expected at m/z 201 and 203 in an approximate 1:1 ratio, which is characteristic of the
presence of a single bromine atom. Common fragmentation patterns for carboxylic acids
include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45
amu).

Synthesis of 6-Bromopicolinic Acid

There are several synthetic routes to prepare 6-Bromopicolinic acid. Two common methods
are the oxidation of 6-bromo-2-picoline and the Sandmeyer-type reaction of 2-amino-6-
bromopyridine.
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Synthesis of 6-Bromopicolinic Acid
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(e.g., 2-Picoline)
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'
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‘

Oxidation
(e.g., KMnO4)

6-Bromopicolinic Acid

Purification
(Recrystallization)

Pure 6-Bromopicolinic Acid

Click to download full resolution via product page

A simplified workflow for the synthesis of 6-Bromopicolinic acid.

4.1. Experimental Protocol: Oxidation of 6-Bromo-2-picoline
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This method involves the oxidation of the methyl group of 6-bromo-2-picoline to a carboxylic
acid using a strong oxidizing agent like potassium permanganate (KMnOa).

Materials:

e 6-Bromo-2-picoline

e Potassium permanganate (KMnOQOa)
o Water

e Sulfuric acid (H2S0Oa4)

e Sodium bisulfite (NaHSO3)

e Hydrochloric acid (HCI)

o Diethyl ether or Ethyl acetate
Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-
bromo-2-picoline in water.

¢ Slowly add potassium permanganate in portions to the solution. The reaction is exothermic
and the temperature should be monitored.

o Heat the mixture to reflux for several hours until the purple color of the permanganate has
disappeared.

e Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO3)
precipitate. Wash the precipitate with hot water.

o Combine the filtrate and washings and concentrate the solution under reduced pressure.

o Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid
to precipitate the product.
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e Collect the crude 6-Bromopicolinic acid by vacuum filtration.

o Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture)
to obtain the pure product.

Chemical Reactivity and Applications

6-Bromopicolinic acid is a versatile intermediate for the synthesis of a variety of heterocyclic
compounds. The carboxylic acid group can undergo esterification and amidation reactions,
while the bromine atom is susceptible to nucleophilic substitution and various palladium-
catalyzed cross-coupling reactions.

Reactions of 6-Bromopicolinic Acid

6-Bromopicolinic Acid

Suzuki Coupling Amide Coupling Esterification
(with Boronic Acid) (with Amine) (with Alcohol)

6-Aryl-picolinic Acid

A/

Picolinamide Derivative

Click to download full resolution via product page
Key synthetic transformations of 6-Bromopicolinic acid.
5.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for various palladium-catalyzed cross-
coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These
reactions are instrumental in forming new carbon-carbon bonds.

5.1.1. Experimental Protocol: Suzuki-Miyaura Coupling
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This protocol describes a general procedure for the coupling of 6-Bromopicolinic acid with an
arylboronic acid.

Materials:

6-Bromopicolinic acid

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs, Na2COs, or Cs2CO03, 2-3 equivalents)

Solvent (e.g., Dioxane/water, Toluene, or DMF)
Procedure:

e To a Schlenk flask, add 6-Bromopicolinic acid, the arylboronic acid, the base, and the
palladium catalyst.

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
» Add the degassed solvent to the flask via syringe.

e Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the
required time (monitored by TLC or LC-MS).

 After the reaction is complete, cool the mixture to room temperature.

 Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl
acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography or recrystallization to obtain the 6-aryl-
picolinic acid derivative.
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Table 4: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Boronic Catalyst Temp . Yield
. . Base Solvent Time (h)
Halide Acid (mol%) (°C) (%)
6-
Bromopic  Phenylbo  Pd(PPhs) Dioxane/ )
o ] ] K2COs 100 12 High
olinic ronic acid 4 (5) H20
acid
6- 4-
Bromopic  Methox Pd(dppf
o P Y (dppf) Cs2C0s Toluene 110 8 High
olinic phenylbo  Clz (3)
acid ronic acid

5.2. Amide Bond Formation

The carboxylic acid functionality of 6-Bromopicolinic acid can be readily converted to an
amide through reaction with an amine in the presence of a coupling agent.

5.2.1. Experimental Protocol: Amide Coupling

Materials:

6-Bromopicolinic acid

Amine (1.0 - 1.2 equivalents)

Coupling agent (e.g., DCC, EDC, HATU)

Base (e.g., DIPEA, EtsN)

Solvent (e.g., DMF, CH2Cl2)
Procedure:

o Dissolve 6-Bromopicolinic acid in the chosen solvent in a round-bottom flask.
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e Add the coupling agent and stir for a few minutes at room temperature.
e Add the amine and the base to the reaction mixture.
 Stir the reaction at room temperature until completion (monitored by TLC).

o Work-up the reaction by washing with aqueous solutions to remove excess reagents and
byproducts.

o Dry the organic layer, concentrate, and purify the crude product by chromatography or
recrystallization.

5.3. Esterification

Ester derivatives of 6-Bromopicolinic acid can be synthesized via Fischer esterification or by
reaction with an alcohol in the presence of a coupling agent.

5.3.1. Experimental Protocol: Fischer Esterification

Materials:

e 6-Bromopicolinic acid

» Alcohol (used as solvent or in excess)

e Acid catalyst (e.g., concentrated H2SOa)

Procedure:

» Dissolve or suspend 6-Bromopicolinic acid in the alcohol.

o Carefully add a catalytic amount of concentrated sulfuric acid.
» Heat the mixture to reflux for several hours.

e Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated
NaHCOs solution).

» Extract the ester with an organic solvent.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b189399?utm_src=pdf-body
https://www.benchchem.com/product/b189399?utm_src=pdf-body
https://www.benchchem.com/product/b189399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Wash the organic layer, dry, and concentrate to obtain the crude ester.

» Purify the product by distillation or chromatography.

Safety and Handling

6-Bromopicolinic acid is an irritant. It may cause skin, eye, and respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. All manipulations should be performed in a
well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet
(SDS).

Conclusion

6-Bromopicolinic acid is a valuable and versatile building block in organic synthesis. Its
bifunctional nature allows for a wide array of chemical transformations, making it a key
intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other
functional materials. The experimental protocols provided in this guide offer a starting point for
researchers to utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b189399#6-bromopicolinic-acid-cas-number-21190-
87-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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